(4-Fluorphenyl)methylsilan CAS No. 706-25-2"

>

(4-Fluorphenyl)methylsilan CAS No. 706-25-2"

>

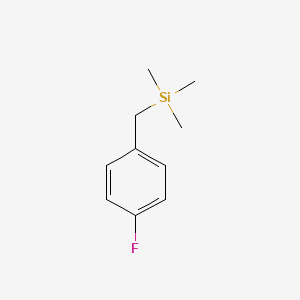

(4-Fluorphenyl)methylsilan

Übersicht

Beschreibung

It is a colorless liquid commonly used in organic synthesis as a protecting group for alcohols and a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

(4-Fluorophenyl)methylsilane has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols and as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

Mode of Action

As a silane reagent, it likely interacts with its targets through the formation and cleavage of silicon-oxygen (Si-O) bonds .

Pharmacokinetics

Its physicochemical properties such as molecular weight (168283 g/mol), density (09±01 g/cm3), and boiling point (1756±230 °C at 760 mmHg) can influence its pharmacokinetic behavior .

Result of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (4-Fluorophenyl)methylsilane . For instance, its boiling point indicates that it may be volatile at high temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylsilane typically involves the reaction of 4-fluorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for (4-Fluorophenyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorophenyl)methylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde.

Reduction: It can be reduced to form 4-fluorotoluene.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like water or ammonia under acidic or basic conditions.

Major Products Formed

Oxidation: 4-Fluorobenzaldehyde

Reduction: 4-Fluorotoluene

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Fluorophenyl)(trimethyl)silane

- 4-Fluorobenzyltrimethylsilane

- 4-Fluorophenyltrimethylsilane

Uniqueness

(4-Fluorophenyl)methylsilane is unique due to its specific combination of a fluorinated benzyl group and a trimethylsilyl group. This combination imparts unique reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research.

Biologische Aktivität

(4-Fluorophenyl)methyl-trimethylsilane (CAS No. 706-25-2) is an organosilicon compound characterized by a fluorinated phenyl group attached to a trimethylsilyl moiety. Its molecular formula is CHFSi, with a molar mass of 182.31 g/mol. The compound's unique properties, influenced by the presence of the fluorine atom, enhance its reactivity and solubility in organic solvents, making it a subject of interest in various chemical applications.

The boiling point of (4-Fluorophenyl)methyl-trimethylsilane is approximately 194°C. The fluorine atom's electron-withdrawing effect stabilizes negative charges during reactions, which can influence its biological activity and interactions with biological macromolecules.

Biological Activity Overview

While specific biological activity data for (4-Fluorophenyl)methyl-trimethylsilane is limited, compounds with similar structures often exhibit interesting biological properties. Fluorinated compounds are known for their potential antimicrobial and anticancer activities due to their ability to alter membrane fluidity and interact with biological targets .

Potential Biological Effects

- Antimicrobial Activity : Fluorinated compounds can disrupt cellular membranes, leading to increased permeability and cell death.

- Anticancer Activity : Some studies suggest that fluorinated organosilicon compounds may influence enzyme activity and receptor binding, which are critical in cancer progression .

Synthesis and Evaluation

A study on silicon-containing azole derivatives highlighted the systemic fungicidal activity of related compounds containing the 4-fluorophenyl group. For example, the compound 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol exhibited significant efficacy against rice sheath blight at a concentration of 12.5 grams per 10 ares . This indicates that similar structures may yield promising biological effects.

Molecular Interaction Studies

Research indicates that fluorinated compounds can enhance binding affinity to various biological targets. For instance, docking studies have shown that fluorinated derivatives can exhibit substantial binding affinities towards proteins involved in cancer pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Fluorophenyl)methyl-trimethylsilane | CHFSi | Similar structure but different fluorine position |

| (4-Chlorophenyl)methyl-trimethylsilane | CHClSi | Chlorine instead of fluorine; less electronegative |

| (2-Fluorophenyl)methyl-trimethylsilane | CHFSi | Fluorine at ortho position; different steric effects |

| Phenyltrimethylsilane | CHSi | No fluorine; serves as a baseline for reactivity comparisons |

This table illustrates how variations in halogen substituents significantly influence chemical reactivity and potential biological activity.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMOHBPANQTRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305247 | |

| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-25-2 | |

| Record name | NSC170016 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.